molecular formula C23H17ClFN5O2S B2592080 7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 893788-36-8

7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Cat. No.: B2592080
CAS No.: 893788-36-8
M. Wt: 481.93
InChI Key: XJQUMMYPVUXKCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “7-chloro-3-((4-ethylphenyl)sulfonyl)-N-(4-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a heterocyclic compound. It belongs to the class of compounds known as 1,2,4-triazolo[1,5-a]pyrimidines and quinazolines . These classes of compounds are known for their wide spectrum of biological properties and versatility in drug design .


Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-triazolo[1,5-a]pyrimidine ring, which is isoelectronic with that of purines . It also contains a quinazoline ring . The exact molecular structure analysis for this specific compound is not available in the retrieved information.

Scientific Research Applications

Anticancer Activity

Triazoloquinazoline derivatives have been synthesized and evaluated for their anticancer activity. For example, a study synthesized a new series of 1,2,4-triazoloquinoline derivatives and evaluated them against human neuroblastoma and colon carcinoma cell lines. Some compounds demonstrated significant cytotoxicity, indicating potential as anticancer agents (B. N. Reddy et al., 2015).

Antihistaminic Agents

Another research area explores the synthesis of triazoloquinazolin-5-ones as new classes of H1-antihistaminic agents. These compounds were tested in vivo for their activity against histamine-induced bronchospasm in guinea pigs, revealing protective effects comparable to the standard chlorpheniramine maleate (V. Alagarsamy et al., 2008).

Adenosine Receptor Antagonists

Triazoloquinazoline derivatives have also been studied for their selectivity and potency at human adenosine receptor subtypes. This includes efforts to enhance potency at A2B or A3 receptor subtypes, with some derivatives demonstrating high affinity and selectivity, suggesting potential for development as therapeutic agents in conditions where adenosine receptor modulation is beneficial (Yong‐Chul Kim et al., 1998).

Antimicrobial and Nematicidal Activities

Triazoloquinazoline derivatives have been synthesized and evaluated for their antimicrobial and nematicidal activities. A study reported the preparation of a series of derivatives exhibiting significant properties against various microorganisms and nematodes, highlighting their potential as antimicrobial and nematicidal agents (C. Sanjeeva Reddy et al., 2016).

Properties

IUPAC Name

7-chloro-3-(4-ethylphenyl)sulfonyl-N-(4-fluorophenyl)triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN5O2S/c1-2-14-3-10-18(11-4-14)33(31,32)23-22-27-21(26-17-8-6-16(25)7-9-17)19-13-15(24)5-12-20(19)30(22)29-28-23/h3-13H,2H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQUMMYPVUXKCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=C(N3N=N2)C=CC(=C4)Cl)NC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.